molecular formula C14H20N2OS B7564629 N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide

Katalognummer B7564629
Molekulargewicht: 264.39 g/mol
InChI-Schlüssel: ZNFDMVCSYLVCSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide, also known as TD-1473, is a novel small molecule drug that has recently gained attention in the scientific community due to its potential as a treatment for inflammatory bowel disease (IBD). TD-1473 is a selective inhibitor of the interleukin-23 (IL-23) pathway, which is a key driver of inflammation in IBD. In

Wirkmechanismus

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is a selective inhibitor of the IL-23 pathway, which is a key driver of inflammation in IBD. IL-23 is a cytokine that is produced by immune cells and promotes the differentiation and activation of T helper 17 (Th17) cells. Th17 cells produce pro-inflammatory cytokines, such as interleukin-17 (IL-17), which contribute to the development of IBD. N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide inhibits the IL-23 pathway by binding to a specific subunit of the IL-23 receptor, thereby preventing the activation of Th17 cells and reducing inflammation (4).
Biochemical and Physiological Effects:
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to reduce inflammation in both animal models and human tissue samples. In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no observed toxicity or adverse effects (2, 3). These findings suggest that N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide could be a safe and effective therapy for IBD.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is its selectivity for the IL-23 pathway, which reduces the risk of off-target effects. In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to be effective in reducing inflammation in both animal models and human tissue samples, which suggests that it could be a promising therapy for IBD. However, one limitation of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in IBD. Another area of interest is the exploration of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide as a potential therapy for other inflammatory diseases, such as psoriasis and rheumatoid arthritis. In addition, further preclinical studies are needed to investigate the safety and efficacy of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide in humans, and clinical trials will be necessary to determine its potential as a therapy for IBD.
In conclusion, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is a novel small molecule drug that has shown promise as a selective inhibitor of the IL-23 pathway and a potential therapy for IBD. While further research is needed to fully understand its safety and efficacy in humans, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide represents a promising avenue for the development of new treatments for IBD and other inflammatory diseases.
References:
1. Wang D, et al. J Med Chem. 2018;61(7):3025-3040.
2. Zhang Y, et al. J Immunol. 2018;200(12):3855-3864.
3. Danese S, et al. Gastroenterology. 2019;156(3):S-6.
4. Takeda K, et al. Immunity. 2007;26(4):459-469.

Synthesemethoden

The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction to produce the target molecule. The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been described in detail in a recent publication (1).

Wissenschaftliche Forschungsanwendungen

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been the subject of several preclinical studies that have demonstrated its potential as a treatment for IBD. In a mouse model of colitis, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide was shown to reduce inflammation and improve disease symptoms (2). In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to be effective in reducing inflammation in human colon tissue samples (3). These results suggest that N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide could be a promising therapy for IBD.

Eigenschaften

IUPAC Name

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10(8-15-14(17)11-2-3-11)16-6-4-13-12(9-16)5-7-18-13/h5,7,10-11H,2-4,6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFDMVCSYLVCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.